molecular formula C6H12O2S B2846153 Methyl 2-methyl-3-sulfanylbutanoate CAS No. 1221397-62-1

Methyl 2-methyl-3-sulfanylbutanoate

Numéro de catalogue: B2846153
Numéro CAS: 1221397-62-1
Poids moléculaire: 148.22
Clé InChI: FVYZIVHUXNAJAL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

“Methyl 2-methyl-3-sulfanylbutanoate” is a chemical compound with the molecular formula C5H9O2S . It has a molecular weight of 133.19 g/mol . The IUPAC name for this compound is 2-methyl-3-sulfanylbutanoate .


Molecular Structure Analysis

The molecular structure of “this compound” includes a sulfanyl group (S) attached to a butanoate structure . The compound has a formal charge of -1 .


Physical and Chemical Properties Analysis

“this compound” has several computed properties. It has a molecular weight of 133.19 g/mol, an XLogP3-AA of 1.7, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 1 . The topological polar surface area is 41.1 Ų .

Applications De Recherche Scientifique

Synthesis and Analytical Chemistry Applications

One application of sulfur-containing compounds similar to Methyl 2-methyl-3-sulfanylbutanoate is in the quantitative determination of wine odorants. A study by Kotseridis et al. (2000) focused on synthesizing deuterated analogues of impact odorants like 4-sulfanyl-4-methylpentan-2-one for the quantitative determination in wines using stable isotope dilution assay. This method improves the accuracy of quantifying trace-level odorants in complex matrices such as wine and food products (Kotseridis et al., 2000).

Flavor and Fragrance Studies

In the context of flavor and fragrance, Starkenmann et al. (2007) identified volatile organic sulfur-containing constituents in Poncirus trifoliata, revealing new natural fragrance and flavor ingredients. This work highlights the role of sulfur-containing compounds in contributing to the aromatic complexity of natural products (Starkenmann et al., 2007).

Organic Synthesis and Chemical Properties

Sarrazin et al. (2007) explored the odorous impact of volatile thiols on the aroma of young botrytized sweet wines, identifying new sulfanyl alcohols. Their findings contribute to understanding the chemical basis of wine aroma and the role of sulfur-containing compounds in sensory properties (Sarrazin et al., 2007).

Environmental Chemistry

In environmental chemistry, the formation of secondary organic aerosols (SOAs) involves sulfur-containing compounds. Szmigielski et al. (2010) studied the acid effects in the formation of 2-methyltetrols from isoprene photooxidation, elucidating the mechanisms contributing to SOA formation in the atmosphere (Szmigielski et al., 2010).

Propriétés

IUPAC Name

methyl 2-methyl-3-sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-4(5(2)9)6(7)8-3/h4-5,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYZIVHUXNAJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)S)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Conditions are the same as for Example 2, but with the product of Example 3 as the starting component and methanol as solvent; 44% yield. Odor: at 0.1 ppm in DPG—onions, green vegetable, peach, tropical fruit, metallic. GC/MS (EI): m/z (%) 148(46), 115(25), 88(100), 61(64), 59(100). 1H NMR (CDCl3): δ 3.69 (s mix of isomers, 3H), 3.13-3.30 (m, 1H), 2.48-2.58 (m, 1H), 1.66 & 1.51 (2d, J=7.34 Hz, 1H mix of diastereomers), 1.31-1.34 (2d mix of isomers, J=6.87 Hz, 3H), 1.18-1.27 (2d mix of isomers, J=6.87 Hz, 3H). 13C NMR (CDCl3) for mix of diastereomers: δ 175.0, 51.9, 51.6, 48.7, 47.6, 37.7, 37.1, 23.5, 21.9, 14.3, 13.5.
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